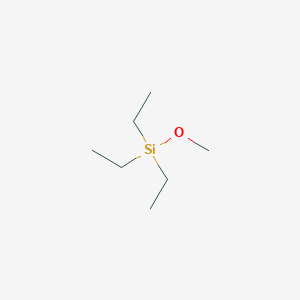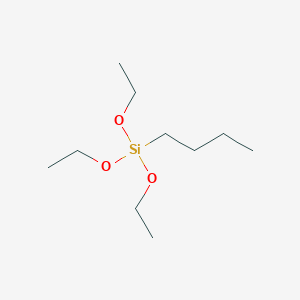
2-Chloro-1,3-difluorobenzene
Vue d'ensemble
Description
2-Chloro-1,3-difluorobenzene is a colorless to light yellow to light orange clear liquid . It is a derivative of benzene, which differs from the parent compound by the presence of a chlorine atom and two fluorine atoms .
Molecular Structure Analysis
The molecular formula of 2-Chloro-1,3-difluorobenzene is C6H3ClF2, and its molecular weight is 148.54 . The structure consists of a benzene ring with a chlorine atom and two fluorine atoms attached .
Physical And Chemical Properties Analysis
2-Chloro-1,3-difluorobenzene is a liquid at 20°C . It has a boiling point of 131°C and a flash point of 34°C . The specific gravity is 1.37 , and the refractive index is 1.48 .
Applications De Recherche Scientifique
Synthesis and Industrial Applications
2-Chloro-1,3-difluorobenzene is a significant compound in organic synthesis, particularly in the preparation of high-purity difluorobenzene derivatives. Moore (2003) details a method for synthesizing high-purity 1-chloro-2,6-difluorobenzene, which is useful as an intermediate in the production of active ingredients for agricultural and pharmaceutical applications (Moore, 2003). Similarly, Xue (2001) discusses a synthesis route for 1,3-difluorobenzene, emphasizing its advantages in terms of low costs and ease of operation (Xue, 2001).
Biodegradation Studies
Research by Moreira et al. (2009) focuses on the biodegradation of difluorobenzenes, including 1,3-difluorobenzene, by the microbial strain Labrys portucalensis. This study highlights the environmental implications and potential bioremediation applications of 1,3-difluorobenzene (Moreira, Amorim, Carvalho, & Castro, 2009).
Fluorination in Organic Chemistry
Kitamura et al. (2011) have developed a simple and practical method for fluorinating 1,3-dicarbonyl compounds, demonstrating the broader utility of fluorine chemistry in organic synthesis (Kitamura, Kuriki, Morshed, & Hori, 2011). Pike et al. (2017) also discuss the use of fluorobenzenes in organometallic chemistry, particularly in transition-metal-based catalysis, highlighting the impact of fluorine substituents on chemical reactions (Pike, Crimmin, & Chaplin, 2017).
Mécanisme D'action
Target of Action
As a derivative of benzene, it is likely to interact with various organic compounds and participate in electrophilic aromatic substitution reactions .
Mode of Action
2-Chloro-1,3-difluorobenzene, like other benzene derivatives, can undergo electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene and its derivatives can participate in various organic reactions, potentially affecting multiple biochemical pathways .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Chloro-1,3-difluorobenzene. For instance, its storage temperature is recommended to be between 2-8°C to maintain its stability .
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2/c7-6-4(8)2-1-3-5(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZQYBFTOANOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191719 | |
| Record name | Benzene, 2-chloro-1,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-difluorobenzene | |
CAS RN |
38361-37-4 | |
| Record name | Benzene, 2-chloro-1,3-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038361374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2-chloro-1,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-1,3-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














